molecular formula C11H6ClN3S B8380527 7-Chloro-2-pyrimidin-2-ylthieno[3,2-b]pyridine

7-Chloro-2-pyrimidin-2-ylthieno[3,2-b]pyridine

Cat. No. B8380527
M. Wt: 247.70 g/mol
InChI Key: MLVBKAYTTXFZRL-UHFFFAOYSA-N
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Patent
US06869962B2

Procedure details

This material was prepared by coupling 7-chloro-2-(trimethylstannyl)thieno[3,2-b]pyridine 39a (0.218 g, 0.66 mmole) with 2-bromopyrimidine (0.104 g, 0.66 mmole) using tereakis(triphenylphosphine) palladium(0) (31 mg) as catalyst in a manner as previously described for example 39b to give a white solid (0.066 g, 40%). 1H NMR (300 MHz, CDCl3) δ8.76 (2H, d, J=4.90 Hz), 8.57 (1H, d, J=5.1 Hz), 8.41 (1H, s), 7.26 (1H, d, J=5.1 Hz), 7.20 (1H, m); ESIMS (MH+): 248.00.
Name
7-chloro-2-(trimethylstannyl)thieno[3,2-b]pyridine
Quantity
0.218 g
Type
reactant
Reaction Step One
Quantity
0.104 g
Type
reactant
Reaction Step Two
[Compound]
Name
tereakis(triphenylphosphine) palladium(0)
Quantity
31 mg
Type
catalyst
Reaction Step Three
Name
Yield
40%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[C:9]([Sn](C)(C)C)[S:10][C:3]=12.Br[C:16]1[N:21]=[CH:20][CH:19]=[CH:18][N:17]=1>>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[C:9]([C:16]3[N:21]=[CH:20][CH:19]=[CH:18][N:17]=3)[S:10][C:3]=12

Inputs

Step One
Name
7-chloro-2-(trimethylstannyl)thieno[3,2-b]pyridine
Quantity
0.218 g
Type
reactant
Smiles
ClC1=C2C(=NC=C1)C=C(S2)[Sn](C)(C)C
Step Two
Name
Quantity
0.104 g
Type
reactant
Smiles
BrC1=NC=CC=N1
Step Three
Name
tereakis(triphenylphosphine) palladium(0)
Quantity
31 mg
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This material was prepared

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(=NC=C1)C=C(S2)C2=NC=CC=N2
Measurements
Type Value Analysis
AMOUNT: MASS 0.066 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 40.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.